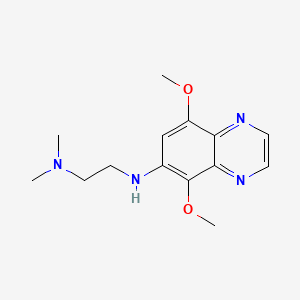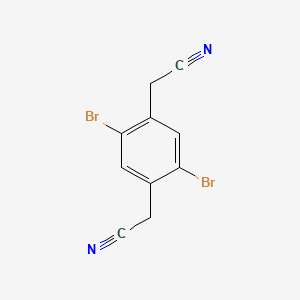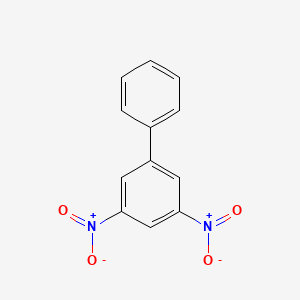
3,5-Dinitro-1,1'-biphenyl
Vue d'ensemble
Description
3,5-Dinitro-1,1’-biphenyl is an organic compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It consists of two benzene rings connected by a single bond, with nitro groups attached at the 3 and 5 positions on one of the benzene rings. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry .
Applications De Recherche Scientifique
3,5-Dinitro-1,1’-biphenyl has several applications in scientific research:
Safety and Hazards
Orientations Futures
Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of “1,1’-Biphenyl, 3,5-dinitro-” could involve further exploration of its potential applications in these areas.
Mécanisme D'action
Pharmacokinetics
It is known that nitroaromatic compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of 3,5-Dinitro-1,1’-biphenyl can be influenced by various environmental factors . These may include pH, temperature, presence of other chemicals, and specific characteristics of the biological system in which the compound is present.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dinitro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . This method typically requires a base, such as potassium carbonate, and a solvent like toluene, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 3,5-Dinitro-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing and activate the benzene ring towards electrophiles.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of 3,5-Dinitro-1,1’-biphenyl.
Reduction: The major product is 3,5-diamino-1,1’-biphenyl.
Comparaison Avec Des Composés Similaires
- 2,2’-Dinitro-1,1’-biphenyl
- 4,4’-Dinitro-1,1’-biphenyl
- 2,4-Dinitrotoluene
Comparison: 3,5-Dinitro-1,1’-biphenyl is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it undergoes. For example, 2,2’-dinitro-1,1’-biphenyl has nitro groups on adjacent carbons, which can lead to different steric and electronic effects compared to the 3,5-dinitro isomer .
Propriétés
IUPAC Name |
1,3-dinitro-5-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZJLRGGVLHBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205364 | |
| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56813-80-0 | |
| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


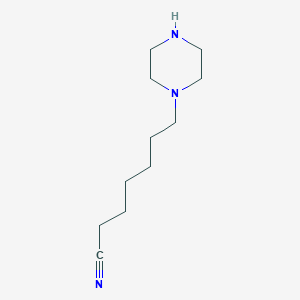
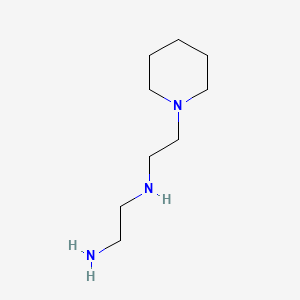

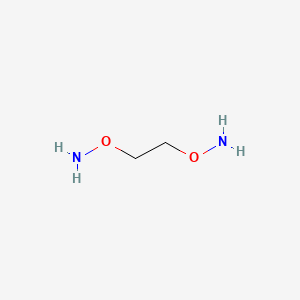

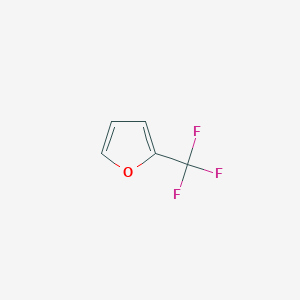


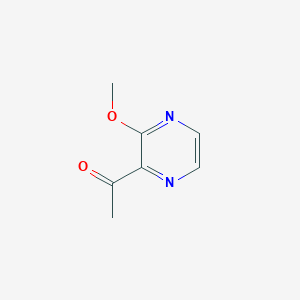
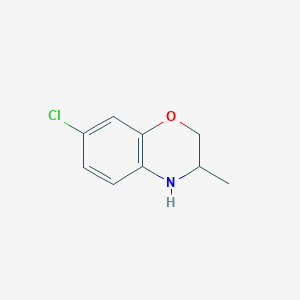
![2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid](/img/structure/B3053825.png)
